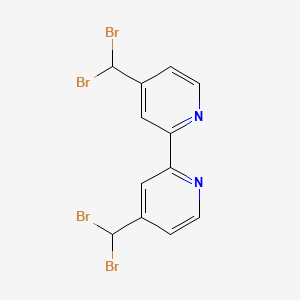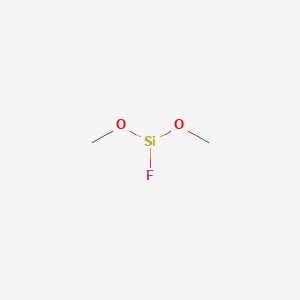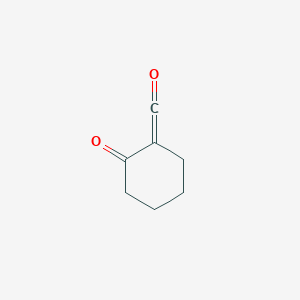
2-(Oxomethylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the production of 2-(Oxomethylidene)cyclohexan-1-one. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, this compound is produced by the catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Oxomethylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Nucleophilic Conjugate Addition: This compound readily participates in Michael addition reactions with nucleophiles such as enolates or silyl enol ethers.
Organocopper Reactions: It reacts with organocopper compounds in a 1,4-addition (Michael addition) manner.
Grignard Reactions: It can also react with Grignard reagents in a 1,2-addition, where the nucleophile attacks the carbonyl carbon atom.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents, Grignard reagents, and various bases and acids depending on the specific reaction conditions .
Major Products Formed
The major products formed from these reactions include various substituted cyclohexenones and other derivatives, depending on the specific nucleophile and reaction conditions used .
Scientific Research Applications
2-(Oxomethylidene)cyclohexan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, offering many ways to extend molecular frameworks.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Oxomethylidene)cyclohexan-1-one involves its role as an electrophile in various addition reactions. It can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
2-(Oxomethylidene)cyclohexan-1-one can be compared with other similar compounds such as cyclohexanone and cyclohexene. Unlike cyclohexanone, which is a simple ketone, this compound is an enone, making it more reactive in conjugate addition reactions . Cyclohexene, on the other hand, lacks the carbonyl group, making it less versatile in organic synthesis .
List of Similar Compounds
- Cyclohexanone
- Cyclohexene
- 3-Chlorocyclohexene
- Anisole (as a precursor in Birch reduction)
Properties
CAS No. |
132723-22-9 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
InChI |
InChI=1S/C7H8O2/c8-5-6-3-1-2-4-7(6)9/h1-4H2 |
InChI Key |
SEUKEBAXTROKKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=C=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



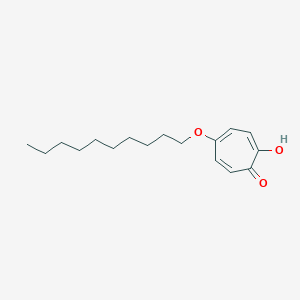
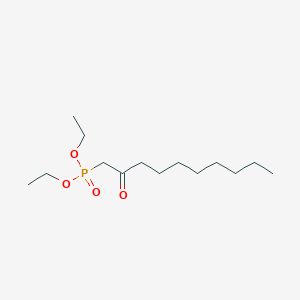
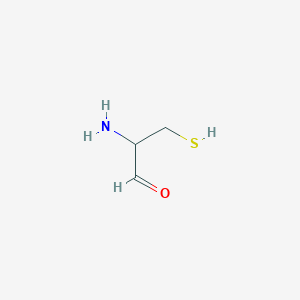
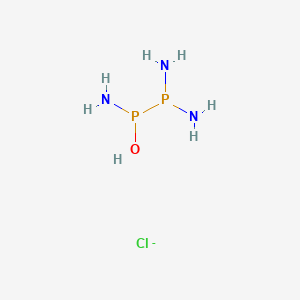
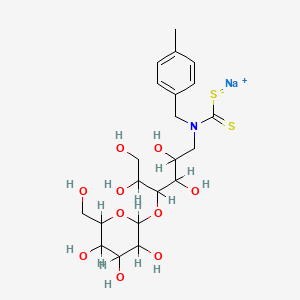

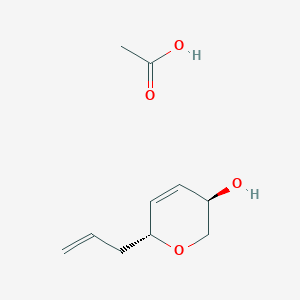
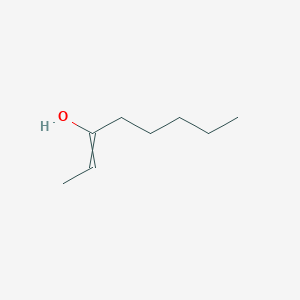
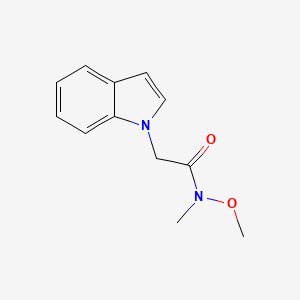
![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)
